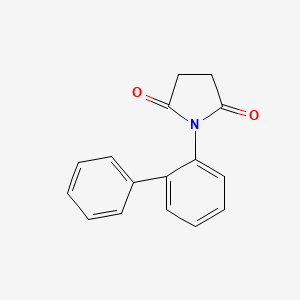

![molecular formula C12H18N6O4 B5563686 2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)

2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid" is related to the family of piperazine and triazine derivatives, known for their diverse chemical properties and applications in various fields, including material science and pharmaceuticals. This introduction is drawn from studies on similar compounds as specific literature on this compound is scarce.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of dicyandiamide with nitriles under microwave irradiation, considered a green procedure due to the reduction in solvent use, short reaction time, and simplicity of the process (Díaz‐Ortiz et al., 2004). Piperazine derivatives have been synthesized through nucleophilic substitution reactions and phase transfer catalysis, illustrating a variety of synthetic approaches (Kreutzberger & Kochanowski, 1987).

Molecular Structure Analysis

The molecular structure of piperazine and triazine derivatives, including the type under discussion, typically features a six-membered ring with nitrogen atoms at opposing positions. This structure contributes to their chemical reactivity and interaction with other molecules. The crystal structures of related compounds have been determined by X-ray analysis, revealing significant interactions such as N–H⋯N hydrogen bonds (Ban et al., 2023).

Chemical Reactions and Properties

Piperazine and triazine derivatives participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. These can include nucleophilic substitution reactions, cycloadditions, and others, leading to a wide range of products with different chemical and physical properties (Darvishzad et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, vary significantly among piperazine and triazine compounds. These properties are crucial for their application in different fields and can be tailored through chemical modifications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and photostability, are pivotal in defining the applications of piperazine and triazine derivatives. Their diverse chemical behavior makes them valuable in various chemical syntheses and applications (Genik-Sas-Berezowsky & Spinner, 1970).

Applications De Recherche Scientifique

Polymer Science Applications

- The synthesis of polyamides incorporating specific structural motifs, such as theophylline, thymine, uracil, and adenine, demonstrates the utility of related chemical structures in creating novel polymers. These compounds have been explored for their solubility in different solvents and potential applications in materials science (Hattori & Kinoshita, 1979), (Hattori & Kinoshita, 1979).

Medicinal Chemistry Applications

- The discovery of compounds acting as inhibitors of soluble epoxide hydrolase, based on triazine and piperidine motifs, highlights the potential of such structures in developing new therapeutic agents. These compounds were optimized for reduced clearance and improved oral exposure, indicating the importance of these structures in drug development (Thalji et al., 2013).

Materials Science Applications

- Self-assembly processes involving perylene bisimide derivatives and complementary hydrogen-bonding moieties have been studied for the design of supramolecular polymer materials. The research provides guidelines for molecular design and self-assembly, underscoring the versatility of triazine-based compounds in materials science (Yang et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[[4-(carboxymethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4/c19-8(20)6-13-10-15-11(14-7-9(21)22)17-12(16-10)18-4-2-1-3-5-18/h1-7H2,(H,19,20)(H,21,22)(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTUVITVEWYIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(Carboxymethyl)amino]-6-(piperidin-1-YL)-1,3,5-triazin-2-YL}amino)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide](/img/structure/B5563624.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)

![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)

![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)

![1-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}azepane](/img/structure/B5563697.png)

![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)

![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)